molecular formula C49H55N9O7 B3103577 Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6 CAS No. 1444832-51-2

Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

Katalognummer B3103577
CAS-Nummer: 1444832-51-2
Molekulargewicht: 882 g/mol
InChI-Schlüssel: RGGAWTUDDJCAGX-GHLXIYJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Elbasvir is a drug approved by the FDA in January 2016 for the treatment of hepatitis C . It was developed by Merck and completed Phase III trials, used in combination with the NS3 / 4A protease inhibitor grazoprevir under the trade name Zepatier, either with or without ribavirin . Elbasvir is a highly potent and selective NS5A inhibitor of the hepatitis C virus NS5A replication complex .


Synthesis Analysis

The synthesis of Elbasvir involves a seemingly trivial indoline oxidation en route to the target compound. This process was complicated by epimerization of a stereogenic hemiaminal center under most standard oxidation conditions . To address this issue, a novel visible light photoredox process for indoline oxidation was developed involving an iridium photosensitizer and environmentally-benign perester oxidant .


Molecular Structure Analysis

Elbasvir has a complex molecular structure with a molecular weight of 882.02 . It has a high degree of plasma protein binding, mainly to albumin and alpha-1-acid glycoprotein .


Chemical Reactions Analysis

Elbasvir and grazoprevir appear to undergo modest hepatic metabolism and are excreted primarily unchanged (~80% parent drug found) in feces . Both elbasvir and grazoprevir are substrates of cytochrome P450 (CYP) 3A4 enzyme .


Physical And Chemical Properties Analysis

Elbasvir has a molecular weight of 882.02 . It is primarily excreted via feces (>90%), with less than 1% excreted via urine . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir .

Wissenschaftliche Forschungsanwendungen

Elbasvir in Hepatitis C Treatment

Elbasvir, in combination with grazoprevir, is approved for the treatment of chronic Hepatitis C Virus (HCV) genotypes 1 and 4 infection in adults . This combination has been shown to provide high rates of sustained virological response at 12 weeks (SVR12) in treatment-naive and -experienced adult patients with chronic HCV genotype 1a, 1b, or 4 infection .

MK-8742 in Hepatitis C Treatment

MK-8742, also known as Elbasvir, is used in combination with grazoprevir for the treatment of HCV. This combination has been shown to rapidly clear the HCV virus from the blood after 12 weeks of treatment .

Elbasvir and MK-8742 in Hepatic Insufficiency

A clinical trial studied the effectiveness and safety of MK-5172 (grazoprevir) in combination with MK-8742 (elbasvir) in HCV-infected subjects who have cirrhosis and moderately impaired liver function . The trial showed promising results, suggesting potential applications in this patient population.

Elbasvir and MK-8742 in Inherited Blood Disorders

A study looked at how effective and safe MK-5172A (a combination of MK-5172 and MK-8742) is at treating patients with HCV GT1, 4, and 6 with different types of inherited blood disorders . This included subjects with or without cirrhosis, treatment-naive or treatment-experienced, and with or without HIV co-infection .

Elbasvir Intermediate in Large-Scale Synthesis

Elbasvir intermediate has been used in large-scale synthesis . The application of modern reactions in large-scale synthesis has witnessed tremendous advancements, and Elbasvir intermediate plays a crucial role in these processes .

Elbasvir-D6 in Hepatitis C Treatment

While specific research on Elbasvir-D6 was not found, it’s worth noting that Elbasvir (which MK-8742 is also known as) has been extensively studied in the context of Hepatitis C treatment . It’s plausible that Elbasvir-D6, as a variant of Elbasvir, may also have applications in this area.

Wirkmechanismus

Target of Action

Elbasvir, also known as MK-8742, is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5A replication complex . The NS5A protein is essential for viral replication and virion assembly . In addition, a computational target-based drug repurposing investigation predicted that Elbasvir could bind stably and preferentially to three proteins necessary for viral replication of SARS-CoV-2 .

Mode of Action

Elbasvir prevents the replication of viral cells by interacting with the NS5A protein on HCV replicon cells . This protein is crucial for reducing human interferon antiviral activity . While the precise role of this protein is unknown, it is essential to viral replication and virion assembly .

Biochemical Pathways

Elbasvir affects the HCV replication pathway by inhibiting the NS5A protein, which is essential for viral replication and virion assembly . This inhibition disrupts the replication of the HCV RNA genome and the assembly of the virus .

Pharmacokinetics

Elbasvir is classified as a direct-acting antiviral (DAA) and is more than 99.9% bound to plasma proteins . It undergoes modest hepatic metabolism mediated by CYP3A4 . Elbasvir reaches peak plasma concentrations three hours after oral intake together with grazoprevir . It is excreted primarily unchanged, with over 90% found in feces .

Result of Action

The inhibition of the NS5A protein by Elbasvir leads to a disruption in the replication of the HCV RNA genome and the assembly of the virus . This results in a significant reduction in viral load and can lead to a sustained virologic response (SVR), which is associated with long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of hepatocellular carcinoma, and reduced all-cause mortality .

Action Environment

The efficacy of Elbasvir can be influenced by various environmental factors. For instance, the presence of resistance-associated amino acid substitutions in the NS5A protein can affect the drug’s efficacy . Additionally, the drug’s effectiveness can be impacted by the patient’s previous treatment history with ribavirin, peginterferon alfa-2a, peginterferon alfa-2b, or other NS3/4A inhibitors like boceprevir, simeprevir, or telaprevir .

Safety and Hazards

Elbasvir has some safety and hazard concerns. It is suspected of causing cancer if inhaled . Contact with dust can cause mechanical irritation or drying of the skin . It should be stored at -20°C powder .

Zukünftige Richtungen

The clinical pharmacokinetics of elbasvir/grazoprevir in specific special populations (pediatrics, HIV co-infected patients, or subjects who exhibit multiple comorbidities) require more investigation . Mechanistic experiments are needed to demonstrate the precise relative % contribution of CYP3A4 and the role of other enzymes involved in elbasvir/grazoprevir metabolism .

Eigenschaften

IUPAC Name

methyl N-[(2S)-1-[(2R)-2-[4-[(6S)-10-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazin-3-yl]-2H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H55N9O7/c1-27(2)41(54-48(61)63-5)45(59)56-20-10-14-37(56)43-50-25-34(52-43)30-17-19-36-32(22-30)23-39-33-18-16-31(24-40(33)65-47(58(36)39)29-12-8-7-9-13-29)35-26-51-44(53-35)38-15-11-21-57(38)46(60)42(28(3)4)55-49(62)64-6/h7-9,12-13,16-19,22-28,37-38,41-42,44,47H,10-11,14-15,20-21H2,1-6H3,(H,50,52)(H,54,61)(H,55,62)/t37-,38+,41-,42-,44?,47-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGAWTUDDJCAGX-GHLXIYJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5C(O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@@H]1C2N=CC(=N2)C3=CC4=C(C=C3)C5=CC6=C(N5[C@@H](O4)C7=CC=CC=C7)C=CC(=C6)C8=CN=C(N8)[C@@H]9CCCN9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H55N9O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 2
Reactant of Route 2
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 3
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 4
Reactant of Route 4
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 5
Reactant of Route 5
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6
Reactant of Route 6
Reactant of Route 6
Elbasvir;MK-8742;MK 8742;Elbasvir intermediate;Elbasvir-D6

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.